![molecular formula C24H22O4 B312456 PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE](/img/structure/B312456.png)
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE: is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a phenyl group and a tert-butyl group attached to a benzoate moiety. Aromatic esters like this one are often used in various chemical and industrial applications due to their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE typically involves esterification reactions. One common method is the reaction between 4-(tert-butyl)benzoic acid and phenyl 2-hydroxybenzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Hydrolysis: 4-(tert-butyl)benzoic acid and phenol.
Reduction: 4-(tert-butyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE depends on its application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The aromatic rings and ester functionality allow for various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenyl benzoate: Lacks the tert-butyl group, making it less sterically hindered and potentially less reactive.
4-tert-butylphenyl benzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Phenyl 2-hydroxybenzoate (salol): Contains a hydroxyl group instead of an ester, leading to different chemical properties and uses.
Uniqueness: PHENYL 2-{[4-(TERT-BUTYL)BENZOYL]OXY}BENZOATE is unique due to the presence of both a tert-butyl group and an ester linkage, which confer specific steric and electronic properties. These features make it particularly useful in applications requiring stability and specific reactivity patterns.
Propriétés
Formule moléculaire |
C24H22O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
phenyl 2-(4-tert-butylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C24H22O4/c1-24(2,3)18-15-13-17(14-16-18)22(25)28-21-12-8-7-11-20(21)23(26)27-19-9-5-4-6-10-19/h4-16H,1-3H3 |
Clé InChI |
GQYORLJHPUQBCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




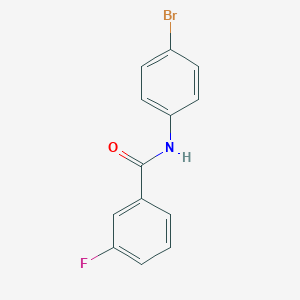
![2,4-DICHLORO-N-[6-(2,4-DICHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE](/img/structure/B312379.png)

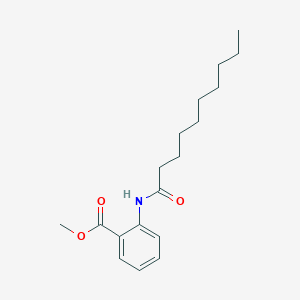

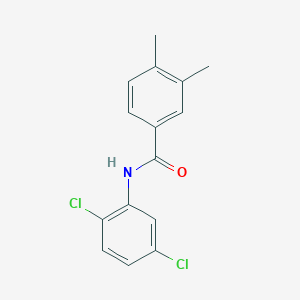
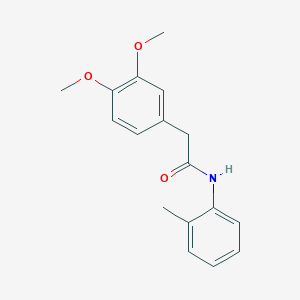
![N-[4-(diethylamino)phenyl]-4-fluorobenzamide](/img/structure/B312390.png)

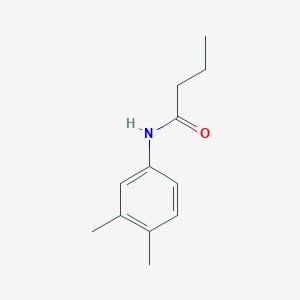

![N-[4-(diethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B312397.png)
